Cas no 130287-23-9 (4-(Isocyanomethyl)benzonitrile)

4-(Isocyanomethyl)benzonitrile is a versatile organic compound featuring both an isocyanomethyl (–CH₂NCO) and a benzonitrile (–C₆H₄CN) functional group. This bifunctional structure makes it a valuable intermediate in organic synthesis, particularly for the preparation of heterocycles, pharmaceuticals, and agrochemicals. The isocyanate group offers reactivity for nucleophilic addition or cycloaddition reactions, while the nitrile group can undergo further transformations such as hydrolysis or reduction. Its high purity and stability under standard conditions ensure consistent performance in synthetic applications. The compound is particularly useful in medicinal chemistry for constructing pharmacophores or as a building block in polymer chemistry. Proper handling is required due to the potential lachrymatory effects of the isocyanate moiety.
4-(Isocyanomethyl)benzonitrile structure
130287-23-9 structure
Product Name:4-(Isocyanomethyl)benzonitrile
CAS No:130287-23-9
MF:C9H6N2
MW:142.157341480255
CID:5765540
PubChem ID:15262625
Update Time:2025-10-30

4-(Isocyanomethyl)benzonitrile Chemical and Physical Properties

Names and Identifiers

    • 130287-23-9
    • SCHEMBL3757506
    • 4-(isocyanomethyl)benzonitrile
    • EN300-1818066
    • 4-(Isocyanomethyl)benzonitrile
    • Inchi: 1S/C9H6N2/c1-11-7-9-4-2-8(6-10)3-5-9/h2-5H,7H2
    • InChI Key: QXAIHXWADITYBR-UHFFFAOYSA-N
    • SMILES: [N+](#[C-])CC1C=CC(C#N)=CC=1

Computed Properties

  • Exact Mass: 142.053098200g/mol
  • Monoisotopic Mass: 142.053098200g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 1
  • Complexity: 206
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.6
  • Topological Polar Surface Area: 28.2Ų

4-(Isocyanomethyl)benzonitrile Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1818066-0.05g
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$443.0 2023-09-19
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Additional information on 4-(Isocyanomethyl)benzonitrile

Comprehensive Overview of 4-(Isocyanomethyl)benzonitrile (CAS No. 130287-23-9): Properties, Applications, and Industry Insights

4-(Isocyanomethyl)benzonitrile (CAS No. 130287-23-9) is a specialized organic compound widely recognized for its unique chemical structure and versatile applications in pharmaceutical and agrochemical research. The compound features a benzonitrile core substituted with an isocyanomethyl group, making it a valuable intermediate in synthetic chemistry. Its molecular formula, C9H6N2, and precise structural attributes contribute to its reactivity and utility in cross-coupling reactions, heterocycle synthesis, and polymer modification.

In recent years, the demand for high-purity nitrile derivatives like 4-(Isocyanomethyl)benzonitrile has surged due to their role in developing advanced materials and bioactive molecules. Researchers frequently explore its potential in drug discovery, particularly for targeting enzyme inhibitors and small-molecule therapeutics. The compound’s compatibility with click chemistry and catalyzed amidation reactions further enhances its relevance in modern organic synthesis.

From an industrial perspective, 4-(Isocyanomethyl)benzonitrile is often discussed in the context of green chemistry and sustainable manufacturing. Companies are increasingly adopting eco-friendly solvents and low-waste processes to produce such intermediates, aligning with global trends like carbon footprint reduction. Analytical techniques such as HPLC, NMR, and mass spectrometry are critical for ensuring the compound’s purity, a key concern for buyers in the fine chemicals market.

Frequently asked questions about CAS No. 130287-23-9 include its storage conditions (typically under inert atmospheres), solubility profiles (compatible with polar aprotic solvents), and handling precautions. While not classified as hazardous under standard regulations, proper laboratory safety protocols are recommended. The compound’s thermal stability and compatibility with common reagents make it a pragmatic choice for multistep syntheses.

Innovations in catalytic methodologies have further expanded the applications of 4-(Isocyanomethyl)benzonitrile. For instance, its use in palladium-catalyzed couplings or photoredox reactions highlights its adaptability to cutting-edge technologies. Additionally, the rise of AI-driven molecular design has spurred interest in such nitrile-based building blocks for virtual screening and de novo drug development.

Market analysts note growing procurement of 130287-23-9 by contract research organizations (CROs) and academic institutions, driven by its cost-effectiveness and scalability. Suppliers often emphasize batch-to-batch consistency and regulatory compliance (e.g., REACH, FDA guidelines) to meet client expectations. As the specialty chemicals sector evolves, this compound is poised to remain a staple in high-value R&D pipelines.

In summary, 4-(Isocyanomethyl)benzonitrile exemplifies the intersection of structural ingenuity and practical utility in organic chemistry. Its role in next-generation synthesis, combined with industry shifts toward sustainability and digitalization, ensures its continued relevance. For researchers and procurement specialists, understanding its physicochemical properties and market dynamics is essential for leveraging its full potential.

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